molecular formula C16H17NO3 B5736157 N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide

N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5736157
M. Wt: 271.31 g/mol
InChI Key: GOSBVBTYUMBWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a white crystalline powder that is soluble in organic solvents and is synthesized via a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor involved in cancer growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to reduce the production of inflammatory cytokines and reduce pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized through a multi-step process and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of specific enzymes and receptors involved in inflammation and cancer growth. Future research on this compound should focus on identifying specific targets for its therapeutic effects and optimizing its synthesis method and bioavailability for use in clinical settings.

Synthesis Methods

N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 3-methylphenol in the presence of a base to form 4-methoxy-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to produce the chloroacetamide derivative, which is then reacted with sodium methoxide to form this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-4-3-5-15(10-12)20-11-16(18)17-13-6-8-14(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSBVBTYUMBWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.